molecular formula C6H9NO6 B8434184 N-(methoxycarbonyl)aspartic acid

N-(methoxycarbonyl)aspartic acid

Cat. No.: B8434184
M. Wt: 191.14 g/mol
InChI Key: AGMCKPMUGQGLSA-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methoxycarbonyl)aspartic acid is a chemically modified derivative of aspartic acid, where the α-amino group is protected by a methoxycarbonyl (Moc) group. This modification is commonly employed in peptide synthesis to prevent unwanted side reactions during coupling steps . The compound retains the dual carboxylic acid functionality of aspartic acid, enabling its use in diverse biochemical and industrial applications, such as enzyme immobilization and polymer synthesis. Its synthesis typically involves coupling methoxycarbonyl chloride with aspartic acid under controlled alkaline conditions, followed by purification via crystallization or chromatography .

Properties

Molecular Formula

C6H9NO6

Molecular Weight

191.14 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C6H9NO6/c1-13-6(12)7-3(5(10)11)2-4(8)9/h3H,2H2,1H3,(H,7,12)(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

AGMCKPMUGQGLSA-VKHMYHEASA-N

Isomeric SMILES

COC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

COC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(Methoxycarbonyl)aspartic acid belongs to a broader class of N-protected aspartic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Differences

Compound Name Protecting Group Key Structural Features Primary Applications
This compound Methoxycarbonyl (Moc) Carbamate linkage; hydrolytically labile Peptide synthesis, polymer chemistry
N-Acetyl-L-aspartic acid Acetyl (Ac) Amide linkage; metabolically stable Neurological biomarker, osmotic regulation
N-(Benzyloxycarbonyl)aspartic acid Benzyloxycarbonyl (Cbz) Aromatic carbamate; acid-labile Solid-phase peptide synthesis
N-Methyl-D-aspartic acid (NMDA) Methyl group Methylated amino group; chiral center NMDA receptor agonist, neuropharmacology
N-(tert-Butoxycarbonyl)aspartic acid tert-Butoxycarbonyl (Boc) Bulky carbamate; base-labile Medicinal chemistry, enzyme studies

Physicochemical Properties

  • Solubility :

    • This compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carbamate group, whereas N-acetyl-L-aspartic acid is highly water-soluble due to its polar amide and carboxylate groups .
    • N-(Benzyloxycarbonyl)aspartic acid is less water-soluble owing to its aromatic benzyl group .
  • Stability :

    • The methoxycarbonyl group is hydrolytically labile under acidic or basic conditions, making it suitable for temporary protection in synthesis .
    • In contrast, the tert-butoxycarbonyl (Boc) group is stable under acidic conditions but cleaved by trifluoroacetic acid, enabling orthogonal deprotection strategies .

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